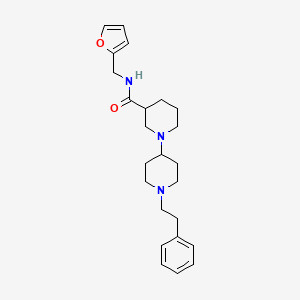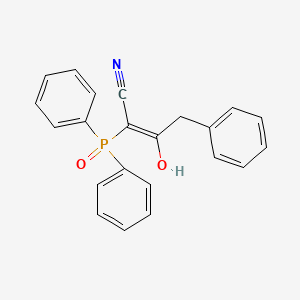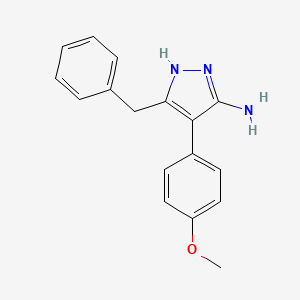
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMe-3-CAM and is synthesized using a specific method that involves a series of chemical reactions. In
作用機序
FMe-3-CAM binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This compound has been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
FMe-3-CAM has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, leading to changes in synaptic transmission. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability. Additionally, FMe-3-CAM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
FMe-3-CAM has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various physiological and behavioral processes. FMe-3-CAM is also stable and can be easily synthesized in large quantities. However, FMe-3-CAM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, FMe-3-CAM has a short half-life, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the study of FMe-3-CAM. One potential direction is to investigate its role in the regulation of neuroinflammation. FMe-3-CAM has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for neuroinflammatory diseases. Another potential direction is to investigate its role in the modulation of synaptic plasticity. FMe-3-CAM has been shown to increase the release of neurotransmitters, and further research could explore its potential as a tool compound for the study of synaptic plasticity. Finally, FMe-3-CAM could be used in the development of novel therapeutic agents for neurological and psychiatric disorders. Its high affinity for sigma-1 receptors makes it a promising candidate for drug development.
In conclusion, FMe-3-CAM is a highly selective tool compound that has potential applications in medical research. Its synthesis method is complex, but it has several advantages for lab experiments. FMe-3-CAM has been shown to have several biochemical and physiological effects and has potential as a therapeutic agent for neurological and psychiatric disorders. Future research could explore its role in the regulation of neuroinflammation, synaptic plasticity, and drug development.
合成法
FMe-3-CAM is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-furylacetaldehyde with 1-phenylethylpiperidine to form the intermediate compound, which is then reacted with phosgene and ammonia to form FMe-3-CAM. This method is complex and requires careful handling of the reagents to ensure the purity and yield of the final product.
科学的研究の応用
FMe-3-CAM has potential applications in medical research, specifically in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological and behavioral processes. FMe-3-CAM has been used as a tool compound to study the role of sigma-1 receptors in the modulation of ion channels, neurotransmitter release, and neuroprotection.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-18-23-9-5-17-29-23)21-8-4-13-27(19-21)22-11-15-26(16-12-22)14-10-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKZXDYKDIVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)

![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)



![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)
![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)